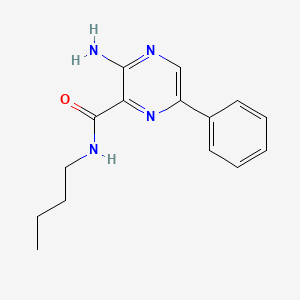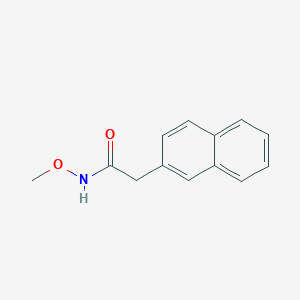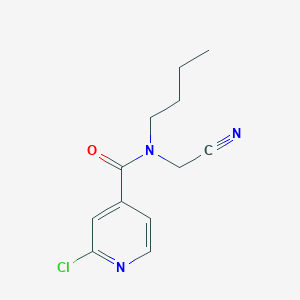![molecular formula C5H13NO6P2 B14303230 [(Cyclobutylamino)-phosphonomethyl]phosphonic acid CAS No. 124351-87-7](/img/no-structure.png)
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid is a compound that features a phosphonic acid functional group bonded to a cyclobutylamino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale adaptations of these laboratory techniques to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used to study enzyme inhibition and as a tool to investigate physiological effects of phosphorylations
Industry: It is used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, and in analytical purposes
Mecanismo De Acción
The mechanism of action of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. By mimicking the structure of natural substrates, it can inhibit enzyme activity, thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A widely used antibacterial drug that also contains a phosphonic acid group.
Alendronic acid: A bisphosphonate used to treat osteoporosis.
Amino phosphonates: Compounds that contain both amino and phosphonic acid groups and are used in various applications, including as enzyme inhibitors. The uniqueness of this compound lies in its specific structure and the presence of the cyclobutylamino group, which may confer distinct biological and chemical properties.
Propiedades
| 124351-87-7 | |
Fórmula molecular |
C5H13NO6P2 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
[(cyclobutylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c7-13(8,9)5(14(10,11)12)6-4-2-1-3-4/h4-6H,1-3H2,(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
UNLQCNUHOMXEEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
